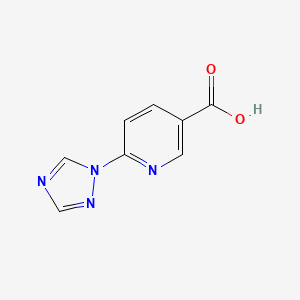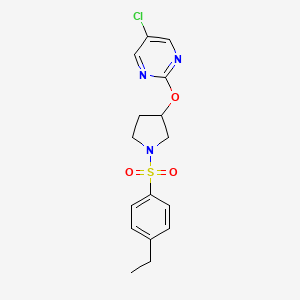
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, also known as E-2-MPP, is an organic compound that has been widely studied due to its unique structure and potential applications. It is an important building block in the synthesis of many compounds and can be used in the synthesis of pharmaceuticals and other organic compounds. The compound has been studied for its ability to act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins, and has been found to have potential therapeutic applications. In addition, E-2-MPP has been studied for its ability to act as a prodrug, which is a compound that is metabolized in the body to produce an active drug. This review will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for E-2-MPP.
科学的研究の応用
Structural and Spectral Investigations
Research on pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has combined experimental and theoretical studies to explore their molecular structures and properties. These compounds have been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing a comprehensive understanding of their molecular frameworks and electronic transitions (S. Viveka et al., 2016).
Coordination Chemistry and Metal Organic Frameworks (MOFs)
Pyrazole derivatives have been utilized as ligands in the synthesis of coordination polymers and MOFs. These structures exhibit unique properties suitable for applications in catalysis, gas storage, and separation processes. The synthesis and structural diversity of metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrate the versatility of pyrazole derivatives in forming complex structures with potential technological applications (M. Cheng et al., 2017).
Synthesis and Applications in Organic Chemistry
The synthesis and functionalization of pyrazole derivatives have been a significant area of research, focusing on developing novel compounds with potential applications in drug development, agrochemicals, and organic materials. Studies on the synthesis of acylamides using substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia explore the chemical versatility of pyrazole derivatives in creating compounds with varied biological activities (A. Yue et al., 2010).
Nonlinear Optical (NLO) Materials
Pyrazole derivatives have been investigated for their potential as NLO materials, which are crucial for applications in optical limiting, telecommunications, and information processing. The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their evaluation for optical nonlinearity underscore the importance of pyrazole derivatives in the development of advanced optical materials (B. Chandrakantha et al., 2013).
特性
IUPAC Name |
3-(4-ethylphenyl)-1-(2-methylphenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-8-10-15(11-9-14)18-16(19(22)23)12-21(20-18)17-7-5-4-6-13(17)2/h4-12H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVUCMSCGKUEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)
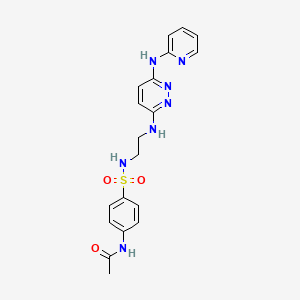
![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2921712.png)
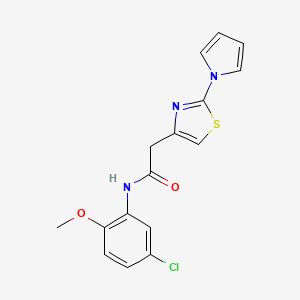
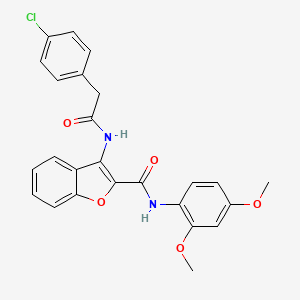
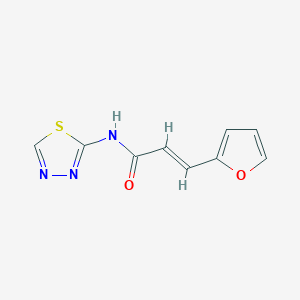
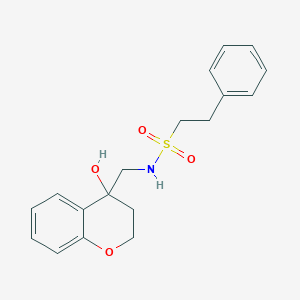
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)
![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)
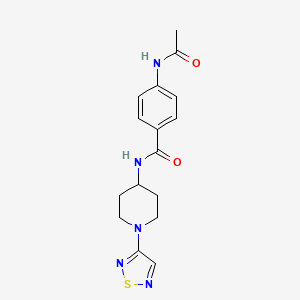
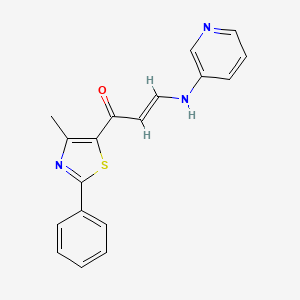
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2921728.png)
